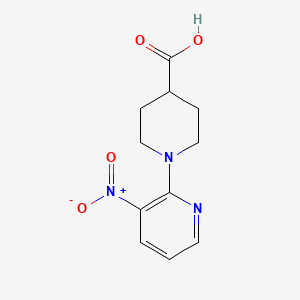

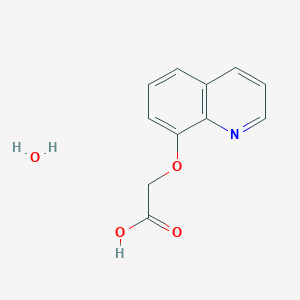

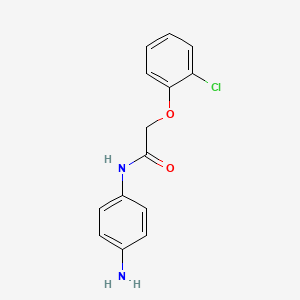

(Quinolin-8-yloxy)-acetic acid hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

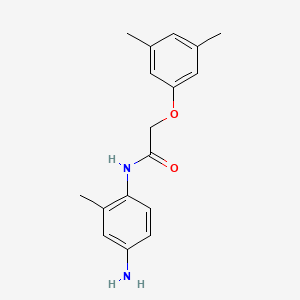

“(Quinolin-8-yloxy)-acetic acid hydrate” is a unique chemical compound with the empirical formula C11H9NO3 . It has a molecular weight of 203.19 and is typically available in solid form . The compound is also known to exist in a hydrated form with a molecular weight of 221.21 .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “(Quinolin-8-yloxy)-acetic acid hydrate”, often involves the use of quinolin-8-ol as a starting point . For instance, 2-(Quinolin-8-yloxy)acetohydrazide (QAH) was synthesized starting from quinolin-8-ol . The compound was then used to obtain pyrazole derivatives by cyclization with ethyl cyanoacetate, ethyl acetoacetate, and benzoylacetone .Molecular Structure Analysis

The molecular structure of “(Quinolin-8-yloxy)-acetic acid hydrate” has been studied using various spectroscopic techniques, including infrared, Raman, and multi-dimensional nuclear magnetic resonance spectroscopies . The density functional theory (DFT) together with the 6-31G* and 6-311++G** basis sets were used to study its structure and vibrational properties .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse and complex. For instance, the reaction of 8-hydroxyquinoline with ethyl chloroacetate in acetone in the presence of an equimolar amount of potassium carbonate can yield a quinolyl ether . This can then be reacted with hydrazine hydrate under reflux for 5 hours to synthesize 2-(Quinolin-8-yloxy)acetohydrazide .Physical And Chemical Properties Analysis

“(Quinolin-8-yloxy)-acetic acid hydrate” is typically available in solid form . It has an empirical formula of C11H9NO3 and a molecular weight of 203.19 . The hydrated form of the compound has a molecular weight of 221.21 .Orientations Futures

The future directions for the research and application of “(Quinolin-8-yloxy)-acetic acid hydrate” and similar quinoline derivatives are vast. These compounds are used in various areas of research, such as medicine, catalysis, dyeing, electronics, etc . The unique significance of the quinoline scaffold is determined by not only synthetic applications but also diverse biological activities of quinoline derivatives .

Propriétés

IUPAC Name |

2-quinolin-8-yloxyacetic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3.H2O/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9;/h1-6H,7H2,(H,13,14);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKHBNGQLMZSKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Quinolin-8-yloxy)-acetic acid hydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

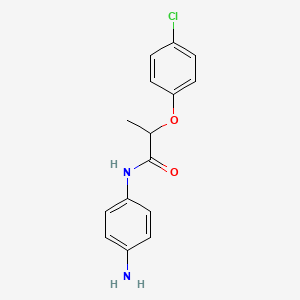

![4-[3,4-Dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1317931.png)

![[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine](/img/structure/B1317943.png)

![[2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1317944.png)